molecular formula C7H14N2O2 B14317246 2-Ethenylornithine CAS No. 111656-37-2

2-Ethenylornithine

Cat. No.: B14317246
CAS No.: 111656-37-2
M. Wt: 158.20 g/mol
InChI Key: BBAGHEILTMBQPL-UHFFFAOYSA-N
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Description

2-Ethenylornithine is a derivative of the amino acid ornithine, which plays a crucial role in the urea cycle. This compound is characterized by the presence of an ethenyl group attached to the ornithine molecule. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins but has significant biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Grignard reagents, where the ethenyl group is introduced via a nucleophilic addition reaction . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a polar aprotic solvent like ether to stabilize the Grignard reagent.

Industrial Production Methods

Industrial production of 2-Ethenylornithine may involve multi-step synthesis starting from readily available precursors such as ornithine and ethenyl halides. The process includes steps like halogenation, nucleophilic substitution, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Ethenylornithine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

2-Ethenylornithine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenylornithine involves its interaction with enzymes and metabolic pathways. It can act as an inhibitor or substrate for enzymes like ornithine decarboxylase, affecting the biosynthesis of polyamines and other metabolites. The molecular targets include enzymes involved in the urea cycle and polyamine biosynthesis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethenylornithine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research. Its ability to undergo various chemical transformations makes it a valuable compound in both academic and industrial settings .

Properties

CAS No.

111656-37-2

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

2,5-diamino-2-ethenylpentanoic acid

InChI

InChI=1S/C7H14N2O2/c1-2-7(9,6(10)11)4-3-5-8/h2H,1,3-5,8-9H2,(H,10,11)

InChI Key

BBAGHEILTMBQPL-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCCN)(C(=O)O)N

Origin of Product

United States

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